molecular formula C10H9N3O4 B12916139 5-[2-(4-Nitrophenyl)ethyl]-1,3,4-oxadiazol-2(3h)-one CAS No. 34544-61-1

5-[2-(4-Nitrophenyl)ethyl]-1,3,4-oxadiazol-2(3h)-one

Cat. No.: B12916139
CAS No.: 34544-61-1
M. Wt: 235.20 g/mol
InChI Key: LLNLGLNMGYSBMA-UHFFFAOYSA-N
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Description

5-(4-Nitrophenethyl)-1,3,4-oxadiazol-2(3H)-one is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a nitrophenethyl group attached to the oxadiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Nitrophenethyl)-1,3,4-oxadiazol-2(3H)-one typically involves the reaction of 4-nitrophenethylamine with appropriate reagents to form the oxadiazole ring. One common method involves the cyclization of 4-nitrophenethylamine with carbonyl compounds under acidic or basic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of 5-(4-Nitrophenethyl)-1,3,4-oxadiazol-2(3H)-one may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-(4-Nitrophenethyl)-1,3,4-oxadiazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenethyl group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions, where the nitrophenethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted oxadiazoles with various functional groups.

Scientific Research Applications

5-(4-Nitrophenethyl)-1,3,4-oxadiazol-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-Nitrophenethyl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The nitrophenethyl group can interact with enzymes and receptors, leading to various biological effects. The oxadiazole ring can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenylacetic acid: Similar structure with a nitrophenyl group but different functional group.

    4-Nitrophenethylamine: Precursor in the synthesis of 5-(4-Nitrophenethyl)-1,3,4-oxadiazol-2(3H)-one.

    4-Nitrophenyl phosphate: Contains a nitrophenyl group but different functional group.

Uniqueness

5-(4-Nitrophenethyl)-1,3,4-oxadiazol-2(3H)-one is unique due to the presence of both the nitrophenethyl group and the oxadiazole ring, which imparts distinct chemical and physical properties. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various research fields.

Biological Activity

5-[2-(4-Nitrophenyl)ethyl]-1,3,4-oxadiazol-2(3H)-one (CAS Number: 34544-61-1) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C10H9N3O
  • Molecular Weight : 235.1962 g/mol
  • Density : 1.66 g/cm³
  • Boiling Point : 339.5ºC at 760 mmHg
  • Flash Point : 159.1ºC

Biological Activities

This compound has been studied for various biological activities:

  • Anticancer Activity :
    • The compound exhibits significant cytotoxic effects against various cancer cell lines. Research indicates that modifications to the oxadiazole scaffold can enhance its antiproliferative properties. For instance, derivatives of oxadiazoles have shown efficacy against human colon adenocarcinoma and breast cancer cell lines with IC50 values in the micromolar range .
    • A study highlighted that structural modifications of oxadiazole derivatives can lead to selective inhibition of key enzymes involved in cancer proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
  • Antimicrobial Properties :
    • Compounds within the oxadiazole class, including this compound, have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. The presence of electron-withdrawing groups has been linked to enhanced antimicrobial efficacy .
  • Antioxidant Potential :
    • The antioxidant activity of this compound has been explored, showing potential for mitigating oxidative stress-related damage in cells. This property is particularly valuable in the context of cancer therapy, where oxidative stress plays a dual role in promoting and inhibiting tumor growth .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its chemical structure:

Substituent Effect on Activity
Electron-donating groups (-OCH₃)Increase anticancer and antioxidant potential
Electron-withdrawing groups (-Cl, -Br)Enhance antimicrobial activity
Position of substituentsCritical for binding affinity to biological targets

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymes : The compound's ability to inhibit enzymes such as HDAC and thymidylate synthase contributes to its anticancer effects by disrupting cellular proliferation pathways.
  • Interaction with Nucleic Acids : Some studies suggest that oxadiazole derivatives can bind to nucleic acids, leading to interference with DNA replication and transcription processes .

Case Studies

  • Anticancer Efficacy Study :
    A study involving various oxadiazole derivatives demonstrated that modifications could lead to improved cytotoxicity against multiple cancer cell lines, suggesting a promising avenue for developing new anticancer agents based on this scaffold .
  • Antimicrobial Testing :
    In a comparative study of oxadiazole derivatives, this compound showed potent activity against specific bacterial strains, highlighting its potential application in treating infections caused by resistant pathogens .

Properties

CAS No.

34544-61-1

Molecular Formula

C10H9N3O4

Molecular Weight

235.20 g/mol

IUPAC Name

5-[2-(4-nitrophenyl)ethyl]-3H-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C10H9N3O4/c14-10-12-11-9(17-10)6-3-7-1-4-8(5-2-7)13(15)16/h1-2,4-5H,3,6H2,(H,12,14)

InChI Key

LLNLGLNMGYSBMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC2=NNC(=O)O2)[N+](=O)[O-]

Origin of Product

United States

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